molecular formula C21H17Cl2N5O2 B2500926 N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955849-35-1

N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2500926
CAS No.: 955849-35-1
M. Wt: 442.3
InChI Key: MPSQGPYOXNXJEJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17Cl2N5O2 and its molecular weight is 442.3. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

  • Synthesis and Antitumor Activity: A related derivative, 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the synthesized derivatives, one compound exhibited significant activity, highlighting the potential of similar compounds in cancer therapy (El-Morsy et al., 2017).

Antimicrobial Applications

  • Synthesis and Anti-inflammatory Activity: Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity. This suggests the potential of similar compounds for anti-inflammatory applications (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-Acetamide Derivatives and Coordination Complexes: Pyrazole-acetamide derivatives have been synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, demonstrating the chemical versatility and potential biological applications of these compounds (Chkirate et al., 2019).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2/c1-12-6-7-15(9-18(12)23)25-19(29)11-27-21(30)20-17(13(2)26-27)10-24-28(20)16-5-3-4-14(22)8-16/h3-10H,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSQGPYOXNXJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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